4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine
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Description
“4-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine” is a chemical compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
The synthesis of oxadiazole derivatives can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be studied by single crystal X-ray diffraction method . Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed .Chemical Reactions Analysis
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Synthetic Chemistry
Oxadiazoles are central to the development of novel synthetic methodologies due to their intriguing chemical properties. For instance, a process safety-driven strategy has been employed to synthesize 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, showcasing the potential of oxadiazoles in scalable and safe chemical synthesis (Likhite et al., 2016). Additionally, a facile approach using copper-catalyzed cascade annulation of amidines and methylarenes highlights the atom- and step-economy in synthesizing various 3,5-disubstituted-1,2,4-oxadiazoles (Guo et al., 2015).
Material Science
In material science, oxadiazole derivatives have been explored for their potential in creating novel electroluminescent materials. The introduction of different substituents, such as amine moieties and alkyl tails, into the oxadiazole core has been shown to significantly affect the phase structure and electroluminescent properties of these compounds (Mochizuki et al., 2000). This research paves the way for the development of new materials for photo- and electro-active devices.
Pharmacology
The pharmacological exploration of oxadiazoles reveals their potential as bioisosters for esters and amides, suggesting their applicability in drug design. Oxadiazoles have been evaluated across various medicinal applications, underscoring their versatility in the development of therapeutic agents (Aggarwal et al., 2020). Specifically, novel oxadiazole derivatives have demonstrated promising anticancer activity against several human cancer cell lines, highlighting their potential in cancer therapy (Yakantham et al., 2019).
Properties
IUPAC Name |
4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)8-12-9(15-13-8)10(11)3-5-14-6-4-10/h7H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYVDXIQRZVGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2(CCOCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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